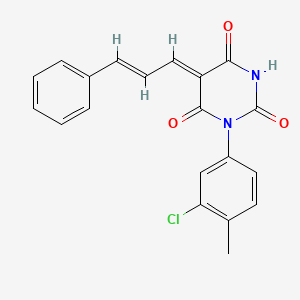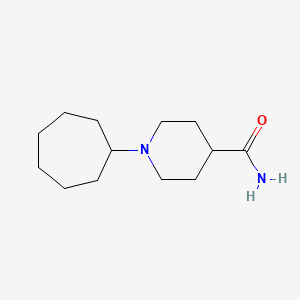![molecular formula C18H21ClO3 B4881065 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C20H25ClO4 It is a chlorinated aromatic ether, characterized by the presence of a chloro group, two ethoxy groups, and a dimethylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol, which undergoes chlorination to introduce the chloro group.
Etherification: The chlorinated intermediate is then subjected to etherification with 2-(2-ethoxyphenoxy)ethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloro group and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- 1-chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane
Uniqueness
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-14(3)11-13(2)12-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJDXWOCIMMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
![1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4880996.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)

![8-METHYL-N-(4-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B4881021.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)

![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B4881080.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)
